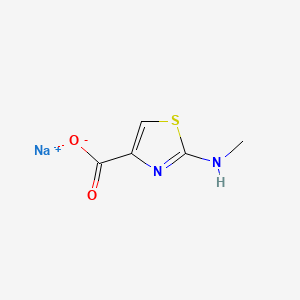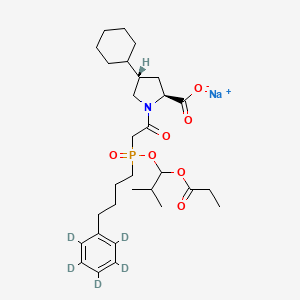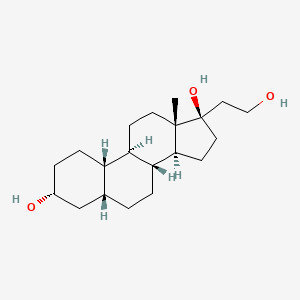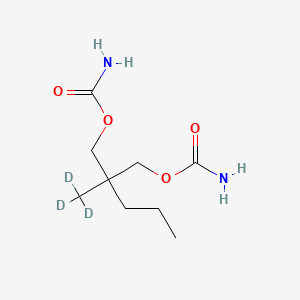
6-Azido-N-beta-D-glucopyranosylhexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azido-N-beta-D-glucopyranosylhexanamide is a chemical compound with the molecular formula C12H22N4O6 It is characterized by the presence of an azido group (-N3) attached to a glucopyranosyl moiety, which is further linked to a hexanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azido-N-beta-D-glucopyranosylhexanamide typically involves multiple steps, starting from readily available precursors. One common approach is the azidation of a glucopyranosyl derivative, followed by the introduction of the hexanamide chain. The reaction conditions often require the use of azidating agents such as sodium azide (NaN3) in the presence of suitable solvents and catalysts to facilitate the formation of the azido group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-Azido-N-beta-D-glucopyranosylhexanamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Click Chemistry:
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation reactions.
Hydrogen Gas (H2): Used for reduction reactions.
Copper Catalysts: Used in click chemistry reactions.
Major Products Formed
Amine Derivatives: Formed through reduction reactions.
Triazole Derivatives: Formed through click chemistry reactions.
Aplicaciones Científicas De Investigación
6-Azido-N-beta-D-glucopyranosylhexanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in click chemistry.
Biology: Utilized in the study of biomolecular interactions and as a probe for labeling biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Azido-N-beta-D-glucopyranosylhexanamide involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This property is exploited in click chemistry for the efficient and selective labeling of biomolecules. Additionally, the compound’s glucopyranosyl moiety may interact with specific molecular targets, influencing biological pathways.
Comparación Con Compuestos Similares
6-Azido-N-beta-D-glucopyranosylhexanamide can be compared with other azido-functionalized compounds, such as:
6-Azido-N-beta-D-glucopyranosylacetamide: Similar in structure but with a shorter acetamide chain.
6-Azido-N-beta-D-glucopyranosylpropionamide: Contains a propionamide chain instead of a hexanamide chain.
The uniqueness of this compound lies in its longer hexanamide chain, which may confer different physicochemical properties and reactivity compared to its shorter-chain analogs.
Propiedades
Fórmula molecular |
C12H22N4O6 |
|---|---|
Peso molecular |
318.33 g/mol |
Nombre IUPAC |
6-azido-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide |
InChI |
InChI=1S/C12H22N4O6/c13-16-14-5-3-1-2-4-8(18)15-12-11(21)10(20)9(19)7(6-17)22-12/h7,9-12,17,19-21H,1-6H2,(H,15,18)/t7-,9-,10+,11-,12-/m1/s1 |
Clave InChI |
ICVUOQRXOAMGNZ-DVYMNCLGSA-N |
SMILES isomérico |
C(CCC(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)CCN=[N+]=[N-] |
SMILES canónico |
C(CCC(=O)NC1C(C(C(C(O1)CO)O)O)O)CCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,3'-Biazetidine]-3-carboxylic acid dihydrochloride](/img/structure/B13448263.png)


![2-[4-(Benzyloxy)phenyl]ethanamine-d4](/img/structure/B13448280.png)
![Methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate](/img/structure/B13448290.png)








